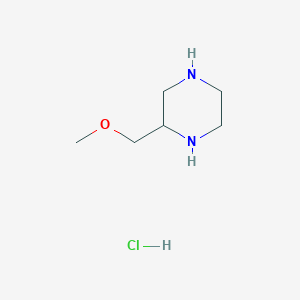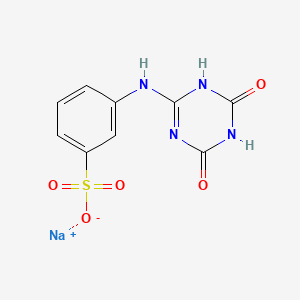
Sodium 3-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)benzenesulphonate is a heterocyclic compound with a molecular formula of C9H7N4NaO5S. This compound is known for its unique structure, which includes a triazine ring fused with a benzenesulphonate group. It is primarily used in research and industrial applications due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)benzenesulphonate typically involves the reaction of 3-amino-1,2,4-triazole with benzenesulfonyl chloride under basic conditions. The reaction is carried out in a solvent such as dioxane or water, with sodium carbonate as a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Sodium 3-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzenesulphonate derivatives.
Scientific Research Applications
Sodium 3-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antimicrobial agents.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of Sodium 3-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)benzenesulphonate involves its interaction with biological targets through hydrogen bonding and dipole interactions. The triazine ring can interact with various enzymes and receptors, leading to inhibition or activation of specific biological pathways. This compound has been shown to induce heat shock proteins and downregulate proinflammatory signals in human cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-containing compounds: These compounds share a similar triazine ring structure and are known for their antimicrobial and antifungal properties.
Indole derivatives: These compounds have a similar heterocyclic structure and are used in drug development for their biological activities.
Uniqueness
Sodium 3-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)benzenesulphonate is unique due to its combination of a triazine ring and a benzenesulphonate group, which imparts distinct chemical and biological properties. Its stability and versatility make it a valuable compound in various research and industrial applications .
Properties
CAS No. |
25807-84-5 |
|---|---|
Molecular Formula |
C9H7N4NaO5S |
Molecular Weight |
306.23 g/mol |
IUPAC Name |
sodium;3-[(4,6-dioxo-1H-1,3,5-triazin-2-yl)amino]benzenesulfonate |
InChI |
InChI=1S/C9H8N4O5S.Na/c14-8-11-7(12-9(15)13-8)10-5-2-1-3-6(4-5)19(16,17)18;/h1-4H,(H,16,17,18)(H3,10,11,12,13,14,15);/q;+1/p-1 |
InChI Key |
DXLCIPHFNVADAF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=O)NC(=O)N2.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


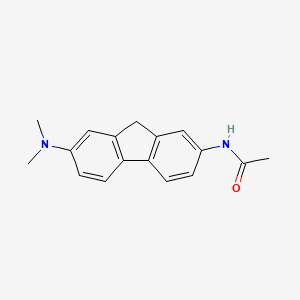
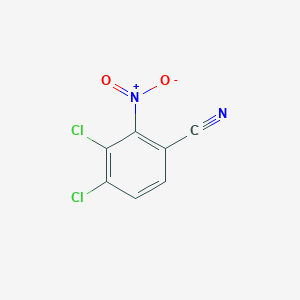
![1,4,5-Trihydroxy-8-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13134413.png)
![2,3-Dihydropyrazolo[5,1-B]oxazol-7-amine hcl](/img/structure/B13134419.png)
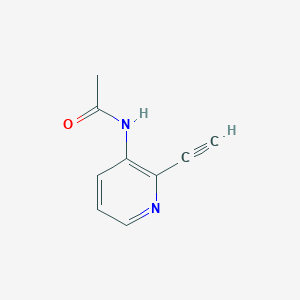
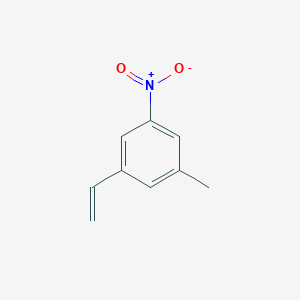
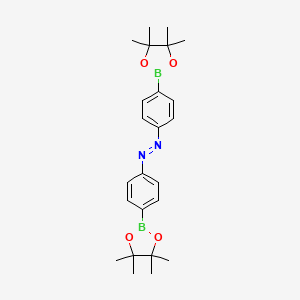

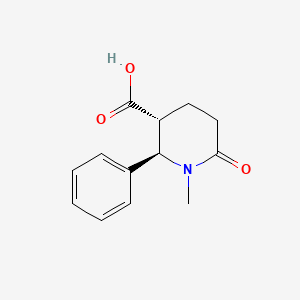
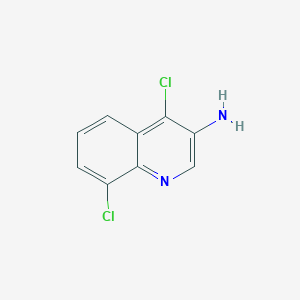
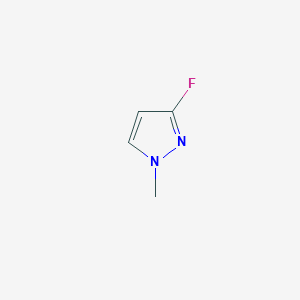
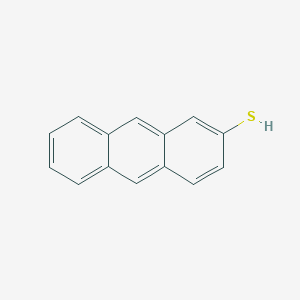
![(R)-N-(Quinuclidin-3-yl)-[2,2'-bithiophene]-5-carboxamide](/img/structure/B13134460.png)
